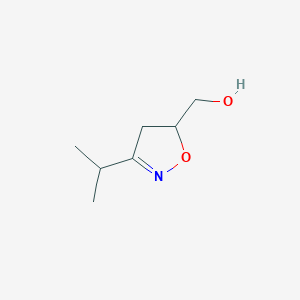

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol

Description

Properties

IUPAC Name |

(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7-3-6(4-9)10-8-7/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXNMBMOFWRJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649337 | |

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142210-97-6 | |

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

Reduction: Reduction reactions may involve the conversion of the isoxazole ring to a more saturated form.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted isoxazole derivatives

Scientific Research Applications

This compound is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biochemical pathways and interactions.

Medicine: Research involving this compound may contribute to the development of new therapeutic agents.

Industry: It is utilized in the production of various chemical products and materials

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The dihydroisoxazole scaffold is a common motif in medicinal and agrochemistry. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Polarity : The hydroxymethyl group in the target compound increases polarity compared to alkyl (e.g., propyl) or alkoxy (e.g., ethoxy) substituents, enhancing aqueous solubility .

- Lipophilicity : The isopropyl group contributes to higher logP values, favoring membrane permeability in biological systems .

- Reactivity : Carbonitrile-substituted analogs (e.g., 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile) exhibit greater electrophilicity, enabling reactions with nucleophiles like thiols or amines .

Research Findings and Data

Table 1: Crystallographic and Computational Studies

Biological Activity

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and relevant research findings.

1. Chemical Structure and Properties

The compound is classified as an isoxazole derivative, characterized by a five-membered ring containing nitrogen and oxygen atoms. The structural formula is represented as:

This compound's unique structure allows it to interact with various biological targets, making it a subject of pharmacological studies.

2. Synthesis Methods

The synthesis of this compound has been explored through several methods. A notable approach includes the reaction of isopropylamine with hydroxylamine derivatives under controlled conditions to yield the desired isoxazole structure.

Synthesis Overview:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Isopropylamine + Hydroxylamine | 56-88% |

| 2 | Dehydration to form isoxazole | Variable |

3. Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antiproliferative Effects : In vitro studies indicate that certain derivatives of isoxazoles can inhibit the proliferation of cancer cells by interfering with androgen receptor signaling pathways. This suggests potential applications in treating prostate cancer and other androgen-dependent tumors .

- Inhibition of Enzymatic Activity : Compounds containing isoxazole rings have been reported to inhibit enzymes such as CYP17A1, which plays a crucial role in steroidogenesis. This inhibition can lead to decreased levels of testosterone and other related hormones, providing a therapeutic angle for hormone-sensitive cancers .

4. Case Studies and Research Findings

Several studies have investigated the biological implications of isoxazole derivatives:

- Study on Steroid Derivatives : A series of steroids modified with isoxazole fragments demonstrated significant inhibition of androgen receptor activity and showed antiproliferative properties against prostate cancer cell lines .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves modulation of steroid biosynthesis pathways, highlighting their potential as therapeutic agents in hormone-related disorders .

5. Conclusion

The compound this compound holds promise in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research will likely reveal further insights into its mechanisms of action and efficacy in clinical settings.

Preparation Methods

1,3-Dipolar Cycloaddition

The core 4,5-dihydroisoxazole ring is typically synthesized by a 1,3-dipolar cycloaddition reaction between a halogeno oxime and an olefin. This reaction is well-documented and provides a versatile route to substituted dihydroisoxazoles.

- The oxime precursor (e.g., an aldoxime or ketoxime) is reacted with an appropriate olefin under acidic or neutral conditions.

- The reaction temperature is controlled between 0 °C and 50 °C to optimize yield and selectivity.

- Solvents such as isopropyl alcohol or tert-butanol are preferred due to their polarity and ability to dissolve reactants effectively.

Halogenation and Thiourea Substitution

Reaction with Thiourea

- The halogenated 4,5-dihydroisoxazole is reacted with thiourea in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid).

- This substitution reaction proceeds efficiently in polar solvents like tert-butanol or isopropyl alcohol.

- Reaction conditions: temperature range 20 °C to 50 °C, reaction time 1 to 10 hours.

- The thiourea reacts with the halogenated intermediate to form 4,5-dihydroisoxazole-3-thiocarboxamidine salts, which are key intermediates for further functionalization.

Introduction of the Hydroxymethyl Group

- The hydroxymethyl group at the 5-position can be introduced by reduction or substitution reactions on suitable precursors.

- One approach involves the reduction of a 5-formyl or 5-halogenated intermediate to the corresponding alcohol.

- Alternatively, nucleophilic substitution on a 5-halogenated dihydroisoxazole with formaldehyde derivatives or hydroxymethylating agents can be employed.

Specific Preparation Method from Patent US7714142B2

This patent describes a method for producing 4,5-dihydroisoxazol-3-yl derivatives, which can be adapted for (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Preparation of 3-halogeno-4,5-dihydroisoxazole | 1,3-dipolar cycloaddition of halogeno oxime and olefin | Known method, mild conditions |

| 2. Reaction with thiourea | Thiourea (1-2 eq), acid catalyst (p-TsOH, HCl), solvent (isopropyl alcohol), 20-50 °C, 1-10 h | High yield, mild conditions |

| 3. Isolation | Crystallization or extraction | Product obtained as thiocarboxamidine salt |

- The reaction yield can reach up to 90% as determined by HPLC analysis.

- Solvent volume typically ranges from 0.5 to 2 liters per mole of starting halogeno compound.

- The process is scalable and suitable for industrial production.

Alternative Method from Patent US8921572B2

This patent provides a detailed two-step process:

| Step | Description | Conditions | Solvent | Notes |

|---|---|---|---|---|

| i) Halogenation of 5,5-disubstituted 4,5-dihydroisoxazole | Use of halogenating agents (Cl2, NBS, etc.) | 0 to 30 °C | tert-Butanol preferred | Avoids formation of unreactive alkoxy derivatives |

| ii) Reaction with thiourea | Addition of thiourea (1-1.2 eq) | Room temp to 50 °C | tert-Butanol | One-pot process possible |

- The halogenated intermediate can be purified or used directly.

- The product precipitates upon concentration or addition of antisolvents like acetone or toluene.

- The process emphasizes solvent choice to minimize side reactions and maximize yield.

Research Findings and Crystallographic Data

Recent research (2024) on related dihydroisoxazole derivatives provides crystallographic data confirming the structure and purity of synthesized compounds. The preparation involved:

- Reaction of methyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoate with sodium hydroxide in methanol at 50 °C for 5 hours.

- Slow evaporation crystallization over one week yielded crystals suitable for X-ray analysis.

- Hydrogen atoms were refined in calculated positions confirming the molecular geometry.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Starting materials | Halogeno oxime, olefin | For 1,3-dipolar cycloaddition |

| Halogenating agents | Cl2, Br2, NBS, etc. | Equimolar to 1.5 eq |

| Thiourea equivalents | 1.0 to 2.0 eq | Preferably 1.0 to 1.2 eq |

| Acid catalysts | p-TsOH, HCl, H2SO4 | Organic or inorganic acids |

| Solvents | Isopropyl alcohol, tert-butanol | Polar solvents preferred |

| Reaction temperature | 0 °C to 50 °C | Mild conditions |

| Reaction time | 1 to 10 hours | Optimized for yield |

| Product isolation | Crystallization, extraction | Use of antisolvents if needed |

Q & A

Basic: How can the synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol be optimized for yield and enantiomeric purity?

Methodological Answer:

The synthesis typically involves cycloaddition or condensation reactions between nitrile oxides and dipolarophiles. Key optimizations include:

- Catalyst Selection : Use nanocatalysts like Bi₂O₃-TiO₂ to enhance reaction efficiency and selectivity under ethanol reflux (10–12 hours) .

- Chiral Separation : Employ chiral HPLC (e.g., (R,R) WHELK-01 column) with eluents like 25% 2-propanol/hexane to resolve racemic mixtures, achieving enantiomeric excess (e.g., [α]D = +59.96) .

- Purification : Recrystallization from ethyl acetate improves purity, as demonstrated in single-crystal growth protocols .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and stereochemistry. For example, δ ~5.40 ppm (H-5 coupling in dihydroisoxazole) confirms ring geometry .

- FT-IR : Peaks at ~3200–3400 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=N/C–O) validate functional groups .

- GC-MS : Monitors reaction progress and purity using Beta DEXTM120 columns (eluent: ethyl acetate/hexane 6:1, Rf = 0.12) .

Basic: How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions of this compound?

Methodological Answer:

- Data Collection : Use a Bruker APEXII CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å). Multi-scan absorption correction (SADABS) minimizes errors .

- Refinement : SHELXL refines structures via least-squares methods. Key parameters: R1 < 0.05, wR2 < 0.15, and S > 1.0. Hydrogen atoms are placed via riding models (C–H = 0.93–0.97 Å) .

- Hydrogen Bonding : Identify O–H···N interactions (e.g., dihedral angle = 2.08°) to map crystal packing along the a-axis .

Advanced: How can density functional theory (DFT) predict the electronic and thermochemical properties of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) balance accuracy and computational cost. Include exact-exchange terms to improve atomization energy predictions (avg. error < 2.4 kcal/mol) .

- Geometry Optimization : Use Gaussian or ORCA software to minimize energy with gradient corrections. Compare bond lengths/angles with crystallographic data (e.g., C–O = 1.42 Å) .

- Thermochemical Analysis : Calculate Gibbs free energy and enthalpy of formation via Colle-Salvetti correlation-energy formulas .

Advanced: What strategies are effective for analyzing bioactivity mechanisms, such as enzyme inhibition or antimicrobial effects?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like PfGAPDH (Plasmodium falciparum enzyme). Grid parameters: 60 × 60 × 60 Å, spacing 0.375 Å .

- In Vitro Assays :

Advanced: How should researchers address contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Error Source Identification :

- Validation : Cross-check with high-level methods (e.g., CCSD(T)) for critical orbitals or transition states .

Advanced: What methodologies are recommended for designing molecular docking studies targeting dihydroisoxazole derivatives?

Methodological Answer:

- Target Selection : Prioritize enzymes with conserved active sites (e.g., PfGAPDH for antimalarial activity). Use PDB structures (e.g., 3N4M) for docking .

- Ligand Preparation : Optimize protonation states at physiological pH (MOE or Schrödinger Suite). Include torsional sampling for flexible rings .

- Scoring Metrics : Combine docking scores (ΔG) with MM-PBSA binding energy calculations to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.